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Compound of Interest

Compound Name: 1,1-Diethylcyclopropane

Cat. No.: B092845

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,1-
diethylcyclopropane, a saturated hydrocarbon with a unique strained-ring system. The
information presented herein is intended to support research and development activities where
the characterization of this molecule is critical. This document details its infrared (IR), 13C
nuclear magnetic resonance (NMR), *H NMR, and mass spectrometry (MS) data, along with
generalized experimental protocols for these analytical techniques.

Core Spectroscopic Data

The following tables summarize the key quantitative spectroscopic data for 1,1-
diethylcyclopropane.

Infrared (IR) Spectroscopy

The gas-phase infrared spectrum of 1,1-diethylcyclopropane is characterized by vibrational
modes typical of alkyl-substituted cyclopropanes.
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Wavenumber (cm—?) Assignment

~3080 C-H stretch (cyclopropyl)
~2960 C-H stretch (asymmetric, CHs)
~2870 C-H stretch (symmetric, CH3)
~2930 C-H stretch (asymmetric, CH2)
~2850 C-H stretch (symmetric, CHz)
~1460 C-H bend (CHz and CHs)
~1020 Cyclopropane ring breathing

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of
1,1-diethylcyclopropane.

13C NMR Data

Chemical Shift (8) ppm Carbon Atom Assignment
28.9 -CH:- (ethyl group)

20.3 C1 (quaternary)

14.5 -CHs (ethyl group)

9.5 C2/C3 (ring CH2)

Note: Data referenced from Organic Magnetic
Resonance, 16, 71(1981).[1]

IH NMR Data

Due to the high symmetry of the molecule, the proton NMR spectrum is relatively simple.
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Chemical Shift (3)

Multiplicity Integration Proton Assignment
Ppm
~1.2 Quartet 4H -CH:- (ethyl group)
~0.8 Triplet 6H -CHs (ethyl group)
-CH2- (cyclopropyl
~0.1 Singlet 4H = (cyclopropy

ring)

Mass Spectrometry (MS)

Electron ionization mass spectrometry of 1,1-diethylcyclopropane results in characteristic

fragmentation patterns.

Mass-to-Charge Ratio

(miz) Relative Intensity Proposed Fragment lon
miz

98 Moderate [M]* (Molecular lon)

69 High [M - C2Hs]*

41 High [CsHs]*

29 Moderate [C2Hs]*

Experimental Protocols

The following sections describe generalized experimental methodologies for obtaining the
spectroscopic data presented above. These protocols are representative and may require
optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 3C NMR

o Sample Preparation: A sample of 1,1-diethylcyclopropane (typically 5-25 mg for 1H, 20-100
mg for 13C) is dissolved in a deuterated solvent (e.g., CDCIs) in a standard 5 mm NMR tube.
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A small amount of tetramethylsilane (TMS) is often added as an internal standard for
chemical shift referencing (6 = 0.00 ppm).

 Instrumentation: A high-field NMR spectrometer (e.g., 300-600 MHz for 1H) is used.
o Data Acquisition:

o The spectrometer is tuned to the appropriate frequency for the nucleus of interest (*H or
13C).

o The magnetic field is shimmed to achieve homogeneity.
o A series of radiofrequency pulses are applied to the sample.
o The resulting free induction decay (FID) signal is recorded.

o For 3C NMR, proton decoupling is typically employed to simplify the spectrum and
enhance signal-to-noise.

o Data Processing: The FID is subjected to a Fourier transform to generate the frequency-
domain NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to
the internal standard.

Gas-Phase Infrared (IR) Spectroscopy

o Sample Introduction: A gaseous sample of 1,1-diethylcyclopropane is introduced into a gas
cell with infrared-transparent windows (e.g., KBr or NaCl). The pressure of the gas in the cell
is controlled to optimize the signal intensity.

 Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

» Data Acquisition:
o A background spectrum of the empty (or nitrogen-filled) gas cell is recorded.
o The infrared beam is passed through the gas cell containing the sample.

o The transmitted radiation is detected, and an interferogram is generated.
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Data Processing: The interferogram is converted to a single-beam spectrum via a Fourier
transform. The single-beam sample spectrum is then ratioed against the background
spectrum to produce the final absorbance or transmittance spectrum.

Electron lonization Mass Spectrometry (EI-MS)

Sample Introduction: As 1,1-diethylcyclopropane is a volatile liquid, it is typically introduced
into the mass spectrometer via a gas chromatography (GC) system or a direct insertion
probe. In a GC-MS setup, the compound is first separated from any impurities on a capillary
column.

lonization: In the ion source, the gaseous molecules are bombarded with a beam of high-
energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer
(e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-
charge ratio (m/z).

Detection: The separated ions are detected, and a mass spectrum is generated, which plots
the relative abundance of each ion as a function of its m/z value.

Visualizations

The logical workflow for the spectroscopic analysis of 1,1-diethylcyclopropane is depicted

below.

Spectroscopic Techniques Data Acquisition & Processing

Mass Spectrometry Mass Spectrum

Sample Preparation Structural Elucidation

1,1-Diethylcyclopropane IR Spectroscopy IR Spectrum Molecular Structure

NMR Spectroscopy 'H & 13C Spectra
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Caption: Workflow for the spectroscopic analysis of 1,1-diethylcyclopropane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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